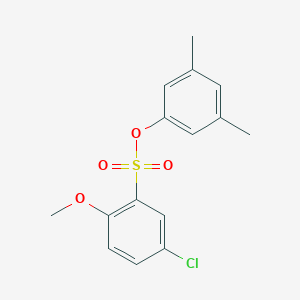![molecular formula C15H16N2O4S B5060221 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B5060221.png)
2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a sulfamoyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The process begins with the etherification of phenol hydroxyl groups, followed by sulfonyl chloride treatment, amination, and finally esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the sulfamoyl group, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzamide ring.
Scientific Research Applications
2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, as an intermediate in the synthesis of sulpiride, it may interact with dopamine receptors, influencing neurotransmitter activity and providing antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound shares a similar structure but differs in its functional groups and applications.
Uniqueness
This compound stands out due to its versatile applications in various fields, particularly in pharmaceuticals and industrial chemistry. Its unique combination of functional groups allows for diverse chemical reactions and the synthesis of a wide range of products.
Properties
IUPAC Name |
2-methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-13(10)17-22(19,20)11-7-8-14(21-2)12(9-11)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJFICWBZOEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)




![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)


![2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5060190.png)
![Propan-2-yl 3-(1-ethoxy-1-oxobutan-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)


